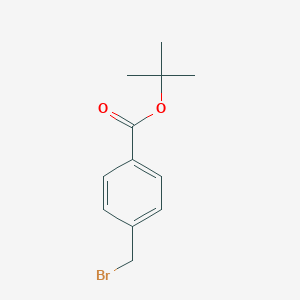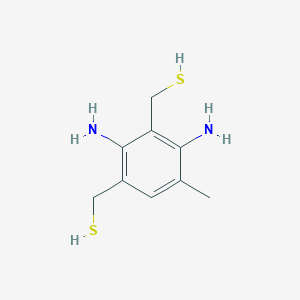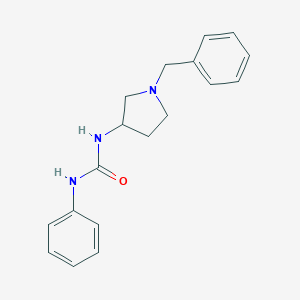
Tert-butyl-4-(Brommethyl)benzoat
Übersicht
Beschreibung
tert-Butyl-p-(bromomethyl)benzoat: ist eine organische Verbindung mit der Summenformel C12H15BrO2. Es handelt sich um ein synthetisches Zwischenprodukt, das häufig in der pharmazeutischen Synthese eingesetzt wird. Die Verbindung ist durch eine tert-Butyl-Estergruppe gekennzeichnet, die an eine Benzoesäureeinheit gebunden ist, mit einem Brommethyl-Substituenten in para-Stellung am Benzolring .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-p-(bromomethyl)benzoat wird in der pharmazeutischen Industrie häufig als synthetisches Zwischenprodukt verwendet. Es dient als Baustein für die Synthese verschiedener bioaktiver Verbindungen, einschließlich potenzieller Medikamentenkandidaten. Darüber hinaus wird es bei der Synthese von Agrochemikalien und Spezialchemikalien eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-p-(bromomethyl)benzoat beruht hauptsächlich auf seiner Reaktivität als BrommethylierungsmittelDiese Reaktivität macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle .
Wirkmechanismus
Target of Action
Tert-butyl 4-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the synthesis of pharmaceuticals .
Mode of Action
As a synthetic intermediate, Tert-butyl 4-(bromomethyl)benzoate does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form other compounds. For example, it can participate in nucleophilic substitution reactions .
Action Environment
The efficacy and stability of Tert-butyl 4-(bromomethyl)benzoate, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, it is typically stored under inert gas at 2-8°C .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von tert-Butyl-p-(bromomethyl)benzoat erfolgt typischerweise durch Reaktion von 4-Brommethylbenzoylchlorid mit tert-Butanol in Gegenwart einer Base wie Pyridin. Die Reaktion wird bei Temperaturen von 10 °C bis 30 °C für etwa 5 Stunden durchgeführt. Nach der Reaktion wird das Gemisch mit Ethylacetat extrahiert, mit verdünnter Säure gewaschen und das Lösungsmittel unter reduziertem Druck entfernt, um das Produkt zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Synthese von tert-Butyl-p-(bromomethyl)benzoat ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung größerer Reaktionsgefäße, automatische Temperaturregelung sowie kontinuierliche Extraktions- und Reinigungssysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Substitutionsreaktionen: tert-Butyl-p-(bromomethyl)benzoat kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nukleophile wie Hydroxid-, Alkoxid- oder Aminogruppen ersetzt wird.
Oxidationsreaktionen: Die Brommethylgruppe kann unter starken oxidierenden Bedingungen zu einer Carboxylgruppe oxidiert werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumhydroxid, Kalium-tert-butoxid oder primäre Amine in Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Medien.
Hauptprodukte:
Substitutionsreaktionen: Produkte umfassen tert-Butyl-p-(hydroxymethyl)benzoat, tert-Butyl-p-(alkoxymethyl)benzoat oder tert-Butyl-p-(aminomethyl)benzoat.
Oxidationsreaktionen: Das Hauptprodukt ist tert-Butyl-p-(carboxymethyl)benzoat.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl p-(bromomethyl) benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Reactions: Products include tert-butyl p-(hydroxymethyl) benzoate, tert-butyl p-(alkoxymethyl) benzoate, or tert-butyl p-(aminomethyl) benzoate.
Oxidation Reactions: The major product is tert-butyl p-(carboxymethyl) benzoate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
tert-Butyl-p-(chloromethyl)benzoat: Ähnliche Struktur, jedoch mit einer Chlormethylgruppe anstelle einer Brommethylgruppe.
tert-Butyl-p-(hydroxymethyl)benzoat: Ähnliche Struktur, jedoch mit einer Hydroxymethylgruppe anstelle einer Brommethylgruppe.
tert-Butyl-p-(methoxymethyl)benzoat: Ähnlich aufgebaut, jedoch mit einer Methoxymethylgruppe anstelle einer Brommethylgruppe
Einzigartigkeit: tert-Butyl-p-(bromomethyl)benzoat ist aufgrund des Vorhandenseins der Brommethylgruppe einzigartig, die in nukleophilen Substitutionsreaktionen reaktiver ist als ihre Chlor- oder Hydroxyl-Gegenstücke. Diese erhöhte Reaktivität macht es zu einem vielseitigen Zwischenprodukt für die Synthese einer Vielzahl von Verbindungen .
Eigenschaften
IUPAC Name |
tert-butyl 4-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBTIUXYYFCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465188 | |
| Record name | Tert-butyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108052-76-2 | |
| Record name | Tert-butyl 4-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)






![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B34451.png)
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

